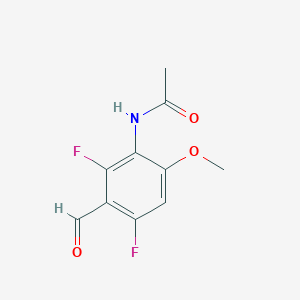

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is an organic compound with a complex structure that includes fluorine, formyl, methoxy, and acetamide functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide typically involves the reaction of 2,4-difluoro-3-formyl-6-methoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Formyl Group Reactivity

The aldehyde (-CHO) group undergoes selective oxidation and reduction:

-

Oxidation : Under acidic conditions (e.g., KMnO₄/H⁺), the formyl group oxidizes to a carboxylic acid (-COOH). Computational studies suggest that electron-withdrawing fluorine substituents enhance the electrophilicity of the formyl carbon, accelerating oxidation .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the formyl group to a hydroxymethyl (-CH₂OH) group.

Acetamide Stability

The acetamide moiety (-NHCOR) resists common reducing agents like LiAlH₄ but undergoes hydrolysis under strongly acidic or basic conditions to yield 2,4-difluoro-3-hydroxymethyl-6-methoxyaniline.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring’s reactivity is governed by the substituents’ electronic effects:

| Position | Substituent | Directing Effect | Reactivity |

|---|---|---|---|

| 2,4 | -F | Meta-directing | Deactivates |

| 6 | -OCH₃ | Ortho/para-directing | Activates |

-

Nitration : Occurs preferentially at the para position to the methoxy group (position 5) under HNO₃/H₂SO₄ .

-

Halogenation : Bromine (Br₂/FeBr₃) substitutes at position 5 or meta to fluorine .

Nucleophilic Substitution

The fluorine atoms at positions 2 and 4 participate in nucleophilic aromatic substitution (NAS):

| Reagent | Conditions | Product |

|---|---|---|

| Ammonia (NH₃) | High temperature | Amino-substituted derivative at C2 or C4 |

| Piperidine | DMF, 80°C | Piperidine-substituted derivative |

Density functional theory (DFT) calculations indicate that the C4 fluorine is more reactive due to reduced steric hindrance .

Condensation Reactions

The formyl group participates in Knoevenagel condensations with active methylene compounds (e.g., 1,3-thiazolidine-2,4-dione):

Example Reaction :

Acetamide+1,3-thiazolidine-2,4-dioneEtOH, piperidine(E)-5-arylidenethiazolidine-2,4-dione

Complexation and Coordination Chemistry

The acetamide’s carbonyl oxygen and fluorine atoms act as ligands for transition metals (e.g., Ir, Fe), enabling catalytic applications:

-

Iridium-catalyzed coupling : Forms N–N bonds with arylamines under mild conditions .

-

Iron-mediated reactions : Enhances regioselectivity in diarylation reactions .

Biological Interactions

While not a direct reaction, the compound’s mechanism of action involves:

Applications De Recherche Scientifique

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation.

Comparaison Avec Des Composés Similaires

N-(3,4-difluoro-2-methoxyphenyl)acetamide: Similar structure but lacks the formyl group.

N-(2,4-difluoro-3-hydroxy-6-methoxyphenyl)acetamide: Similar structure but has a hydroxyl group instead of a formyl group.

Uniqueness: N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is unique due to the presence of both formyl and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Activité Biologique

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide is a compound that has garnered attention in recent research for its potential biological activities, particularly in the fields of antimicrobial and anticancer properties. This article synthesizes existing literature on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features which include:

- Functional Groups : The presence of difluoro and methoxy groups enhances its reactivity and biological interactions.

- Molecular Formula : C_{11}H_{10}F_{2}N_{2}O_{3}

- Molecular Weight : Approximately 256.21 g/mol

These structural characteristics may influence the compound's ability to interact with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance:

- In vitro Studies : The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 15 to 62.5 µg/mL depending on the bacterial strain tested. This suggests a broad-spectrum antimicrobial potential .

Anticancer Activity

The anticancer properties of this compound have also been explored:

- Cell Line Studies : In vitro testing against human cancer cell lines such as HCT-15 (colon carcinoma) showed promising results with IC50 values lower than those of standard chemotherapeutics like doxorubicin . The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell proliferation by binding to their active sites.

- Receptor Modulation : It potentially modulates receptor activity involved in inflammatory responses, contributing to its anti-inflammatory effects observed in some studies .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increases lipophilicity and receptor binding |

| Methoxy Group Presence | Enhances solubility and bioavailability |

| Acetamide Group | Critical for maintaining biological activity |

The presence of electron-withdrawing groups like fluorine has been shown to enhance the compound's interaction with biological targets, thereby increasing its potency .

Case Studies

Several case studies have documented the effectiveness of this compound:

- Antibacterial Efficacy : A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated a significant reduction in bacterial load when treated with this compound compared to untreated controls .

- Cancer Cell Line Testing : In a comparative study against various cancer cell lines, this compound exhibited superior cytotoxicity compared to traditional chemotherapeutics, suggesting its potential as a lead compound for further development .

Propriétés

Formule moléculaire |

C10H9F2NO3 |

|---|---|

Poids moléculaire |

229.18 g/mol |

Nom IUPAC |

N-(2,4-difluoro-3-formyl-6-methoxyphenyl)acetamide |

InChI |

InChI=1S/C10H9F2NO3/c1-5(15)13-10-8(16-2)3-7(11)6(4-14)9(10)12/h3-4H,1-2H3,(H,13,15) |

Clé InChI |

BIUFEULZYRSSDX-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NC1=C(C(=C(C=C1OC)F)C=O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.